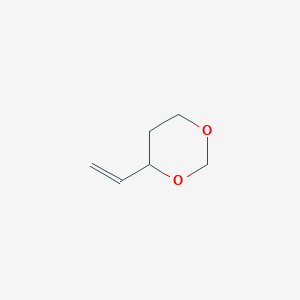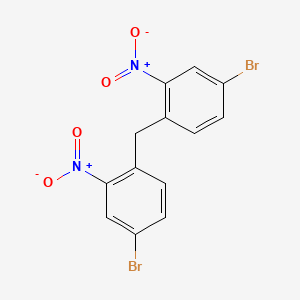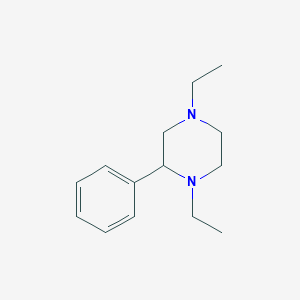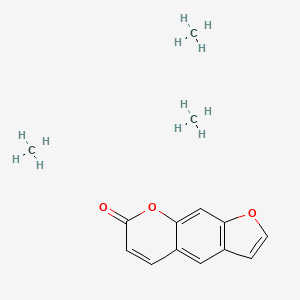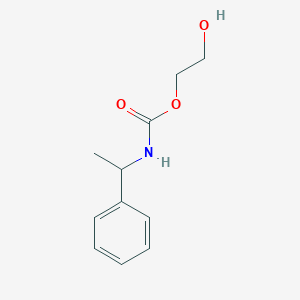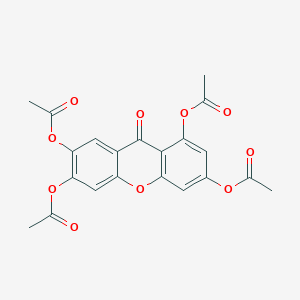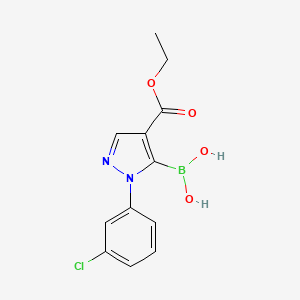
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids and their derivatives are highly valued for their role in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the boronic acid group: This is usually done via a borylation reaction, where a suitable boron reagent is introduced to the pyrazole ring.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura cross-coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .
Scientific Research Applications
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases.
Industry: They are used in the development of new materials, such as polymers and sensors.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity .
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacol boronic esters. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the additional functional groups present in 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid.
Pinacol boronic esters: More stable than boronic acids and often used as protecting groups or intermediates in organic synthesis.
The unique structure of 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid, with its combination of a pyrazole ring and boronic acid group, makes it particularly valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H12BClN2O4 |
|---|---|
Molecular Weight |
294.50 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-4-ethoxycarbonylpyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BClN2O4/c1-2-20-12(17)10-7-15-16(11(10)13(18)19)9-5-3-4-8(14)6-9/h3-7,18-19H,2H2,1H3 |
InChI Key |
MEMTVHSLFQTBFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
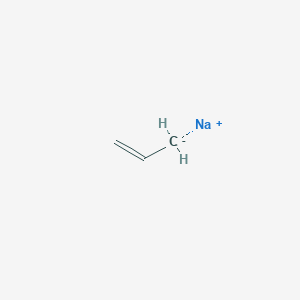
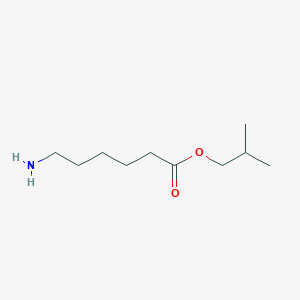
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
